3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy group, a hydroxy group, and a hexahydroimidazo[1,2-a]pyridin-1-ium core
Preparation Methods
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multiple steps, including the formation of the hexahydroimidazo[1,2-a]pyridin-1-ium core and the introduction of the difluoromethoxy and hydroxy groups. Common synthetic routes may include:
Formation of the Hexahydroimidazo[1,2-a]pyridin-1-ium Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Difluoromethoxy Group: This can be achieved through difluoromethylation reactions, which may involve the use of difluoromethylating agents such as ClCF2H.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using suitable reagents and conditions.
Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, potentially leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide include other hexahydroimidazo[1,2-a]pyridin-1-ium derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N2O2.BrH/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23;/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMTQHFOOKPOL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.